Pharmacological Target Divergence: Serotonin Releaser/β₁ Blocker vs. Dopamine D₂/D₃ Partial Agonist
1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) is characterized as a serotonin releaser via the serotonin transporter (SERT) and a β₁‑adrenergic receptor blocker [1]. In contrast, its positional isomer 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) acts as a partial agonist at dopamine D₂ and D₃ receptors [2]. Quantitative binding data show that 2,3-DCPP exhibits a Ki of 197.4 nM at the human dopamine D₃ receptor [3], while 3,4-DCPP has no reported affinity for dopamine receptors within the same assay space; its activity is confined to serotonergic and adrenergic systems.
| Evidence Dimension | Primary molecular target engagement |
|---|---|
| Target Compound Data | Serotonin transporter (SERT) substrate; β₁‑adrenergic receptor antagonist [1] |
| Comparator Or Baseline | 2,3-Dichlorophenylpiperazine: Dopamine D₃ receptor partial agonist, Ki = 197.4 nM [3] |
| Quantified Difference | Target class switch (serotonergic/adrenergic → dopaminergic) |
| Conditions | Binding affinity measured in vitro at human D₃ receptor expressed in HEK293 cells [3] |
Why This Matters
Researchers requiring a tool compound to interrogate serotonin‑mediated pathways must use 3,4‑DCPP; 2,3‑DCPP would confound results by activating dopamine receptors.
- [1] Wikipedia. 2,3-Dichlorophenylpiperazine – Positional Isomer section. Archived version from 2023-04-18. View Source
- [2] Wikipedia. 2,3-Dichlorophenylpiperazine. Archived version from 2023-04-18. View Source
- [3] MolBIC Bioactivity Database. Ki value for 1-(2,3-dichlorophenyl)piperazine at human dopamine D₃ receptor. View Source
